molecular formula C12H18N2O4S B14632279 2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate CAS No. 56651-53-7

2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate

Cat. No.: B14632279
CAS No.: 56651-53-7
M. Wt: 286.35 g/mol
InChI Key: BWGRCXIPOLKNBF-UHFFFAOYSA-N
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Description

2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethylamine with phenyl isocyanate to form an intermediate, which is then reacted with dimethyl sulfate under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylsulfamate group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A related compound with a similar structure but different functional groups.

    Ethyl 2-oxo-2-(phenylamino)acetate: Another compound with structural similarities but distinct chemical properties.

Uniqueness

2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

56651-53-7

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

[2-(N-ethylanilino)-2-oxoethyl] N,N-dimethylsulfamate

InChI

InChI=1S/C12H18N2O4S/c1-4-14(11-8-6-5-7-9-11)12(15)10-18-19(16,17)13(2)3/h5-9H,4,10H2,1-3H3

InChI Key

BWGRCXIPOLKNBF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)COS(=O)(=O)N(C)C

Origin of Product

United States

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